molecular formula C23H31N5O4 B1683959 (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid CAS No. 501010-06-6

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Cat. No.: B1683959
CAS No.: 501010-06-6
M. Wt: 441.5 g/mol
InChI Key: COLCNDRDBCLVOC-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTX-100 is a first-in-class compound known for its ability to inhibit the enzyme geranylgeranyl transferase-1 (GGT-1). This inhibition disrupts the oncogenic Ras pathway by preventing the activation of Rho, Rac, and Ral circuits in cancer cells, leading to apoptosis (cell death). PTX-100 is currently under clinical development and has shown promising results in treating various cancers, particularly T cell lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTX-100 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of PTX-100 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and organometallic compounds.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of PTX-100 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:

    Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.

    Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.

    Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

PTX-100 undergoes various chemical reactions, including:

    Oxidation: PTX-100 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions are common in the synthesis and modification of PTX-100, often involving halides and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, organometallic reagents.

Major Products

The major products formed from these reactions include various derivatives of PTX-100, each with potentially different biological activities and properties.

Scientific Research Applications

PTX-100 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cell signaling pathways and apoptosis.

    Medicine: Under clinical trials for treating cancers, particularly T cell lymphomas.

    Industry: Potential applications in developing targeted cancer therapies and personalized medicine approaches.

Comparison with Similar Compounds

PTX-100 is unique in its specific inhibition of GGT-1. Similar compounds include:

    Farnesyltransferase Inhibitors: These compounds inhibit a related enzyme, farnesyltransferase, but do not target GGT-1.

    Rho Kinase Inhibitors: These compounds inhibit Rho kinase, a downstream effector in the Ras pathway, but do not directly inhibit GGT-1.

The uniqueness of PTX-100 lies in its ability to specifically target GGT-1, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCNDRDBCLVOC-ICSRJNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198212
Record name GGTI-2418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501010-06-6
Record name GGTI-2418
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GGTI-2418
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GGTI-2418
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 4
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.